molecular formula C23H24N2O5S B4304577 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No. B4304577
M. Wt: 440.5 g/mol
InChI Key: UQARIGKNVDZVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, also known as Molsidomine, is a potent vasodilator drug that is commonly used in the treatment of cardiovascular diseases. It belongs to the class of organic compounds known as benzamides and is structurally similar to the nitric oxide (NO) donor drugs. Molsidomine has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide works by releasing NO in the body, which activates the enzyme guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to vasodilation and relaxation of smooth muscle cells. 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide also inhibits platelet aggregation and leukocyte adhesion, which can improve blood flow and reduce the risk of thrombosis.
Biochemical and Physiological Effects
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory, antioxidant, and antiplatelet effects. It has been shown to improve endothelial function, reduce oxidative stress, and inhibit the expression of pro-inflammatory cytokines. 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has also been shown to reduce the risk of cardiovascular events, including myocardial infarction and stroke.

Advantages and Limitations for Lab Experiments

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several advantages for lab experiments, including its potent vasodilatory effects, anti-inflammatory, antioxidant, and antiplatelet effects, and its ability to improve endothelial function. However, 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, including its potential therapeutic applications in various diseases, including pulmonary hypertension, stroke, and cancer. 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has also been shown to have potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide and its potential therapeutic applications.

Scientific Research Applications

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and stroke. It has been shown to have potent vasodilatory effects, which can improve blood flow and oxygen delivery to various organs. 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has also been shown to have anti-inflammatory, antioxidant, and antiplatelet effects, which can reduce the risk of cardiovascular events.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c26-23(16-5-8-18(9-6-16)31(27,28)25-11-13-29-14-12-25)24-17-7-10-22-20(15-17)19-3-1-2-4-21(19)30-22/h5-10,15H,1-4,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQARIGKNVDZVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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